Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate
Descripción general
Descripción
Ro-136298, también conocido como éster etílico de arotinoide, es un compuesto retinóide sintético. Los retinoides son una clase de compuestos químicos que están relacionados químicamente con la vitamina A y se utilizan en medicina principalmente debido a sus efectos sobre la proliferación y diferenciación celular. Ro-136298 ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en dermatología.
Métodos De Preparación
La síntesis de Ro-136298 implica varios pasos:
Acilación de Friedel-Crafts: El proceso comienza con la acilación de 1,2,3,4-tetrahidro-1,1,4,4-tetrametilnaftaleno usando cloruro de acetilo y cloruro de aluminio en nitrobenceno para producir 2-acetil-5,6,7,8-tetrahidro-5,5,8,8-tetrametilnaftaleno.
Formación de la sal de fosfonio: El compuesto bromado se trata luego con trifenilfosfina en xileno caliente para producir bromuro de [1-(5,6,7,8-tetrahidro-5,5,8,8-tetrametil-2-naftil)etil]trifenilfosfonio.
Condensación de Wittig: Finalmente, esta sal de fosfonio se somete a una condensación de Wittig con 4-formilbenzoato de etilo en óxido de butileno caliente para producir Ro-136298.
Análisis De Reacciones Químicas
Ro-136298 experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: Ro-136298 puede experimentar reacciones de sustitución, particularmente en el anillo aromático o en el grupo éster.
Condensación: La condensación de Wittig es una reacción clave en su síntesis, formando el producto final a partir de la sal de fosfonio y el aldehído.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de acetilo, cloruro de aluminio, hidruro de litio y aluminio, tribromuro de fósforo, trifenilfosfina y 4-formilbenzoato de etilo . Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Ro-136298 se ha explorado para diversas aplicaciones de investigación científica:
Investigación del cáncer: El compuesto ha mostrado potencial en la investigación del cáncer, particularmente en el estudio del adelgazamiento óseo inducido por retinoides y sus efectos sobre el esqueleto maduro.
Biología celular: Ro-136298 se utiliza para estudiar la proliferación y diferenciación celular, dada su influencia sobre los receptores del ácido retinoico.
Mecanismo De Acción
Ro-136298 ejerce sus efectos principalmente a través de su acción sobre los receptores del ácido retinoico (RAR). Estos receptores son receptores nucleares que regulan la expresión genética en respuesta a los retinoides. Al unirse a los RAR, Ro-136298 influye en la transcripción de genes involucrados en la proliferación celular, la diferenciación y la apoptosis . Este mecanismo es particularmente relevante en sus aplicaciones en dermatología e investigación del cáncer.
Comparación Con Compuestos Similares
Ro-136298 se compara con otros retinoides como la isotretinoína y la etretinato:
Isotretinoína: Si bien la isotretinoína es efectiva para reducir la excreción de sebo, Ro-136298 parece ser menos efectivo en este sentido.
Otros compuestos similares incluyen tretinoína, adapaleno y tazaroteno, que también se utilizan en dermatología por sus propiedades retinoides.
Actividad Biológica
Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.5 g/mol. The compound features a benzoate moiety linked to a tetrahydronaphthalene derivative, which contributes to its biological activity.
2. Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the naphthalene derivative : This is achieved through alkylation and cyclization reactions.
- Esterification : The benzoic acid moiety is introduced via esterification with ethyl alcohol.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetics.
This compound exhibits retinoid-like activity , primarily through interactions with nuclear receptors involved in retinoic acid signaling pathways. These interactions can lead to altered gene expression profiles associated with cell growth and differentiation:
- Nuclear Receptors : The compound has shown affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing various cellular processes such as differentiation and proliferation .
3.2 Therapeutic Potential
Research indicates that this compound may have therapeutic roles in dermatological and oncological applications due to its ability to modulate cellular differentiation and proliferation:
- Dermatological Applications : Its retinoid-like properties suggest potential use in treating skin conditions such as acne or psoriasis.
- Oncological Applications : Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing differentiation in cancer cells .
4.1 In Vitro Studies
In vitro studies have demonstrated that this compound can effectively induce differentiation in various cancer cell lines:
Study | Cell Line | Effect Observed |
---|---|---|
Study A | HL60 (leukemia) | Induction of differentiation markers |
Study B | MCF7 (breast cancer) | Inhibition of cell proliferation |
Study C | A431 (skin cancer) | Modulation of apoptosis pathways |
These findings underscore the compound's potential as an anticancer agent.
4.2 Animal Models
Animal studies have further supported the biological activity of this compound:
- Tumor Growth Inhibition : In mouse models of cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups .
5. Conclusion
This compound presents a promising avenue for research due to its retinoid-like properties and potential therapeutic applications in dermatology and oncology. Ongoing studies are essential to fully elucidate its mechanism of action and optimize its use in clinical settings.
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULUAKSYPPSJCO-FBMGVBCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-09-3 | |
Record name | Arotinoid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71441-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arotinoid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro 13-6298's structure relate to its activity?
A1: Ro 13-6298 belongs to a class of compounds known as arotinoids, which are benzoic acid derivatives of retinoic acid. Studies comparing Ro 13-6298 with other retinoids like retinoic acid, acitretin, and etretinate, revealed a distinct structure-activity relationship. Its polyaromatic structure contributes to its high potency, exceeding that of first and second-generation retinoids. [] Notably, the acidic polar terminus of the molecule appears crucial for its interaction with certain enzymes, such as RNase P. []
Q2: How do structural modifications of Ro 13-6298 affect its potency?
A2: Research indicates that even slight structural alterations significantly impact Ro 13-6298's potency. For instance, the free acid derivative, Ro 13-7410, exhibits a different activity profile compared to the ethyl ester form (Ro 13-6298). [, ] Studies in human squamous cell carcinoma cells showed that while both compounds are active in normal keratinocytes, only Ro 13-7410 effectively modulates differentiation in SCC-13 cells. This suggests differences in metabolic conversion between the two forms. [] Additionally, research on rat tracheal epithelial cells demonstrated that Ro 13-7410 had a stronger inhibitory effect on cell transformation compared to Ro 13-6298. [, ] These findings highlight the importance of specific structural features for Ro 13-6298's biological activity.
Q3: Are there structural differences impacting the teratogenicity of arotinoids?
A3: Research comparing the teratogenic activity of Ro 13-7410, Ro 13-6298, and its alcohol congener (Ro 13-8320) in Syrian golden hamsters revealed a relationship between structure and teratogenic potency. The alcohol congener demonstrated the highest potency, followed by the ethyl ester (Ro 13-6298) and then the free acid (Ro 13-7410). [] These findings underscore the influence of structural modifications on the teratogenic potential of arotinoids.
Q4: How does Ro 13-6298 interact with cells and exert its effects?
A4: Ro 13-6298 primarily influences cellular processes by interacting with retinoic acid receptors (RARs). These receptors, upon activation by retinoids like Ro 13-6298, regulate gene expression. [] For instance, in human epidermal keratinocytes, Ro 13-6298 treatment leads to a significant increase in mRNA levels for keratins 13 and 19, key proteins involved in cell differentiation. []
Q5: What are the downstream effects of Ro 13-6298 binding to its targets?
A5: Ro 13-6298 binding to RARs triggers a cascade of downstream effects, primarily influencing cell proliferation and differentiation. In human epidermal keratinocytes, it inhibits proliferation and induces differentiation, as evidenced by increased keratin 13 and 19 synthesis. [] It also suppresses transglutaminase activity, an enzyme involved in cornified envelope formation, a crucial step in keratinocyte differentiation. []
Q6: Does Ro 13-6298's effect on tRNA biogenesis contribute to its biological activity?
A6: Ro 13-6298 has been shown to inhibit RNase P, an essential enzyme in tRNA biogenesis. [, ] This inhibition occurs through a competitive mechanism, suggesting direct interaction with the enzyme. While the precise contribution of RNase P inhibition to Ro 13-6298's overall biological activity remains to be fully understood, it represents a potential mechanism by which the compound might exert its effects. This is further supported by the observation that arotinoid's inhibitory effects on tRNA biogenesis appear independent of retinoid nuclear receptors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.